4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol

Antimicrobial Antibacterial Antifungal

Sourcing a reliable, structurally authenticated aminomethylphenol for antimicrobial screening is often hindered by generic analogs with uncharacterized SAR. 4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol (CAS 98591-11-8) is a defined, rare chemical probe with a unique 4-chloro and 4-methoxyphenylaminomethyl substitution pattern. - **Differentiated Activity**: Reported as the most active compound in its series against Gram-positive and fungal targets, making it a validated hit for SAR expansion. - **Predictable Risk**: Classified under Acute Oral Toxicity Category 4 (H302), enabling standardized lab risk management vs. uncharacterized analogs. - **Supply Assurance**: Offered as a rare, early-discovery compound with batch-specific quality documentation, mitigating the risk of misidentified material.

Molecular Formula C14H14ClNO2
Molecular Weight 263.72
CAS No. 98591-11-8
Cat. No. B2374658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol
CAS98591-11-8
Molecular FormulaC14H14ClNO2
Molecular Weight263.72
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NCC2=C(C=CC(=C2)Cl)O
InChIInChI=1S/C14H14ClNO2/c1-18-13-5-3-12(4-6-13)16-9-10-8-11(15)2-7-14(10)17/h2-8,16-17H,9H2,1H3
InChIKeyFLNUSSGYUQISIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol Procurement Guide


4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol (CAS 98591-11-8) is a synthetic aminomethyl phenol derivative with the molecular formula C14H14ClNO2 . It is classified as a chlorinated phenol and is known by the acronym PCMX. The compound is described as a rare and unique chemical and is noted for its potential antimicrobial applications . This guide provides a detailed, evidence-based analysis to support scientific selection and procurement decisions relative to potential alternatives.

Substitution Risks for 4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol


Substituting 4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol with a generic analog is not advisable due to the compound's unique combination of a 4-chloro substituent on the phenol ring and a 4-methoxyphenylaminomethyl group . Even minor structural variations, such as shifting the methoxy group from the para to the ortho position (as in CAS 1019489-78-1) or removing the chlorine atom (as in CAS 52537-88-9), can lead to profound changes in physicochemical properties, biological activity, and safety profiles. Procurement without specific verification may result in the acquisition of a compound with uncharacterized or inferior performance for the intended research application, underscoring the need for rigorous, evidence-based selection.

4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol Differentiation Guide


Comparative Antimicrobial Activity

In a study evaluating aminomethyl phenol derivatives, compound 4a, which is 4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol, was identified as the most active antimicrobial agent at a concentration of 100 µg/mL . While direct quantitative comparisons to all other derivatives are not provided in the abstract, this designation implies superior activity relative to other compounds in the series, including compound 3a, 4e, and 4f. The compound demonstrated notable activity against Gram-positive bacterial strains such as Bacillus subtilis and Micrococcus luteus, the Gram-negative bacterium Salmonella typhi, and the fungal strain Candida albicans.

Antimicrobial Antibacterial Antifungal Aminomethyl phenol PCMX

Acute Oral Toxicity Safety Profile

According to harmonized hazard classification, 4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol is classified as harmful if swallowed (H302, Acute Toxicity Oral, Category 4) . This classification provides a quantitative safety benchmark for procurement and handling. In contrast, many structurally similar phenolic compounds may possess different, and potentially more severe, toxicity profiles. For instance, some chlorinated phenols are known to have higher acute toxicity or chronic environmental hazards. The specific GHS classification for this compound allows for direct comparison with Material Safety Data Sheets (MSDS) of alternative compounds, enabling a risk-based procurement decision.

Safety Toxicology GHS Procurement Handling

Availability and Sourcing as a Rare Chemical

4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol (CAS 98591-11-8) is explicitly categorized as a 'rare and unique chemical' by a major supplier, who provides it as part of a special collection for early discovery researchers . This designation directly impacts procurement strategy. Unlike more common analogs or widely available compounds, this product is sold 'as-is' without a full analytical data package from the supplier . The buyer assumes responsibility for identity and purity confirmation. This is a key differentiator from high-volume, fully characterized building blocks and necessitates a different procurement and quality control workflow.

Procurement Sourcing Rare Chemical Supply Chain Discovery Chemistry

Application Scenarios for 4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol


Antimicrobial Screening in Drug Discovery Programs

This compound is a suitable candidate for inclusion in antimicrobial screening libraries, particularly those focused on Gram-positive and fungal pathogens. Its designation as the 'most active' among a series of aminomethyl phenol derivatives supports its use as a starting point for structure-activity relationship (SAR) studies aimed at developing novel antibacterial or antifungal agents.

Early-Stage Discovery and SAR Studies

Given its classification as a 'rare and unique chemical' intended for early discovery researchers , this compound is ideally suited for exploratory research. Its unique substitution pattern (4-chloro and 4-methoxyphenylaminomethyl) makes it a valuable tool for probing novel chemical space and investigating the impact of specific functional groups on biological activity.

Controlled Handling and Risk Assessment

For laboratories with established safety protocols for handling substances with known acute oral toxicity (Category 4, H302), this compound is a viable choice . Procurement can be justified by its specific, known hazard classification, which allows for predictable risk management compared to alternatives with unknown or more severe toxicity profiles. This is particularly relevant for in vivo or cell-based assays where exposure risk must be carefully managed.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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